1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride
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Overview
Description
1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring attached to a difluorinated dioxane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride involves several steps. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction typically requires the use of strong bases like sodium hydroxide and solvents such as ethanol. The mixture is heated to around 80°C, followed by cooling and extraction processes to isolate the desired product .
Chemical Reactions Analysis
1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: Another closely related compound with similar applications but distinct chemical properties.
Properties
Molecular Formula |
C10H10ClF2NO2 |
---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9;/h1-2,5H,3-4,13H2;1H |
InChI Key |
ZZUAABGBRXMEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N.Cl |
Origin of Product |
United States |
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